molecular formula C8H12ClN3S B13871654 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine

5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine

Cat. No.: B13871654
M. Wt: 217.72 g/mol
InChI Key: HLMRFMZVINJWKI-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloromethyl group, an ethyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the reaction of 2-methylsulfanylpyrimidine with chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to optimize reaction efficiency and yield. This method allows for precise control of reaction conditions, leading to higher yields and better product quality compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Derivatives with different nucleophiles replacing the chloromethyl group.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified pyrimidine derivatives.

Scientific Research Applications

5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the ethyl and methylsulfanyl groups provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Properties

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

5-(chloromethyl)-N-ethyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3S/c1-3-10-7-6(4-9)5-11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

HLMRFMZVINJWKI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1CCl)SC

Origin of Product

United States

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